molecular formula C14H14Cl3N B13452395 1-{4-[(2,4-Dichlorophenyl)methyl]phenyl}methanamine hydrochloride

1-{4-[(2,4-Dichlorophenyl)methyl]phenyl}methanamine hydrochloride

Cat. No.: B13452395
M. Wt: 302.6 g/mol
InChI Key: TXXXJVOPQKMGNX-UHFFFAOYSA-N
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Description

1-{4-[(2,4-Dichlorophenyl)methyl]phenyl}methanamine hydrochloride is a chemical compound known for its unique structure and properties. It consists of a methanamine group attached to a phenyl ring, which is further substituted with a 2,4-dichlorophenylmethyl group. This compound is often used in various scientific research applications due to its distinctive chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(2,4-Dichlorophenyl)methyl]phenyl}methanamine hydrochloride typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzyl chloride with 4-aminobenzylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(2,4-Dichlorophenyl)methyl]phenyl}methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-{4-[(2,4-Dichlorophenyl)methyl]phenyl}methanamine hydrochloride is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding assays.

    Medicine: As a potential therapeutic agent in drug development and pharmacological studies.

    Industry: In the production of specialty chemicals and intermediates for various applications.

Mechanism of Action

The mechanism of action of 1-{4-[(2,4-Dichlorophenyl)methyl]phenyl}methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • (2,4-Dichlorophenyl)(phenyl)methanamine
  • Methyltetrazine-amine hydrochloride

Uniqueness: 1-{4-[(2,4-Dichlorophenyl)methyl]phenyl}methanamine hydrochloride is unique due to its specific substitution pattern and the presence of both dichlorophenyl and methanamine groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C14H14Cl3N

Molecular Weight

302.6 g/mol

IUPAC Name

[4-[(2,4-dichlorophenyl)methyl]phenyl]methanamine;hydrochloride

InChI

InChI=1S/C14H13Cl2N.ClH/c15-13-6-5-12(14(16)8-13)7-10-1-3-11(9-17)4-2-10;/h1-6,8H,7,9,17H2;1H

InChI Key

TXXXJVOPQKMGNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=C(C=C2)Cl)Cl)CN.Cl

Origin of Product

United States

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